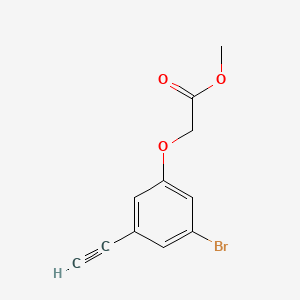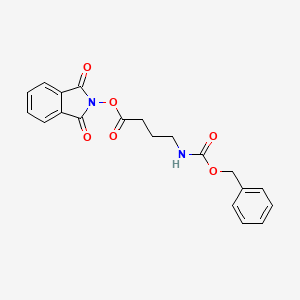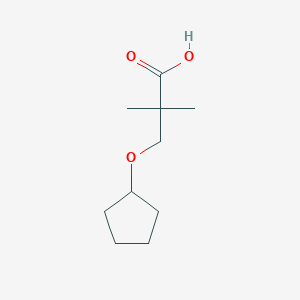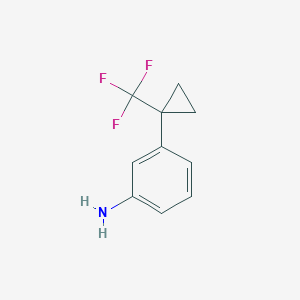
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. It is characterized by the presence of an oxirane ring substituted with butyl, ethyl, and methyl groups, along with a carboxylate ester functional group.
Méthodes De Préparation
The synthesis of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be achieved through various synthetic routes. One common method involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired oxirane compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactive intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
2-Ethyl-3-methyl-oxirane: This compound has a similar oxirane ring structure but differs in the substitution pattern.
3-Ethyl-2-methyl-2-(3-methylbutyl)oxazolidine: Another related compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
methyl 3-butyl-3-ethyl-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(6-2)10(3,14-11)9(12)13-4/h5-8H2,1-4H3 |
Clé InChI |
WJSQEBBVJMXUFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(O1)(C)C(=O)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


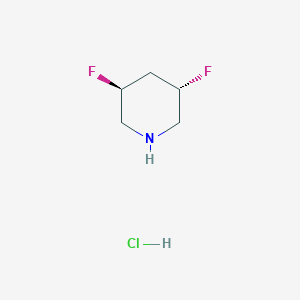
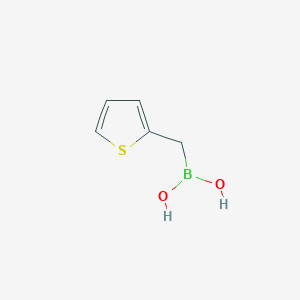
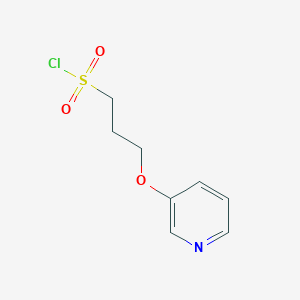
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
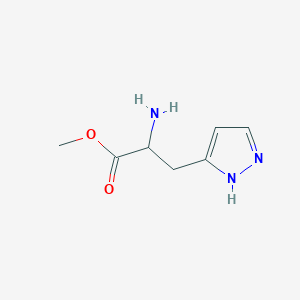
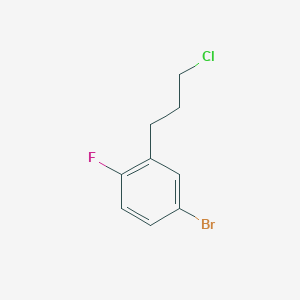

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
